molecular formula C18H24CaO19 B12322422 Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B12322422
M. Wt: 584.4 g/mol
InChI Key: OKHHGHGGPDJQHR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate, commonly known as calcium alginate, is a calcium salt of alginic acid. It is a naturally occurring polysaccharide found in the cell walls of brown algae. This compound is widely used in various fields due to its unique properties, such as biocompatibility, biodegradability, and gel-forming ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium alginate is typically prepared by reacting sodium alginate with a calcium salt, such as calcium chloride. The reaction involves the exchange of sodium ions with calcium ions, resulting in the formation of calcium alginate. The reaction conditions include:

Industrial Production Methods

In industrial settings, calcium alginate is produced by extracting alginic acid from brown algae, followed by its conversion to sodium alginate. The sodium alginate is then reacted with calcium chloride to form calcium alginate. The process involves:

Chemical Reactions Analysis

Types of Reactions

Calcium alginate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium alginate has numerous scientific research applications, including:

Mechanism of Action

Calcium alginate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Calcium alginate can be compared with other similar compounds, such as:

Calcium alginate stands out due to its unique gel-forming ability, biocompatibility, and versatility in various applications.

Properties

IUPAC Name

calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHHGHGGPDJQHR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24CaO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.